(3-Aminopropyl)urea hydrochloride
Description
Significance of the Urea (B33335) Moiety in Chemical Synthesis and Functional Materials
The urea functional group, with its central carbonyl flanked by two nitrogen atoms, is a cornerstone in both organic synthesis and materials science. wikipedia.org Its importance was cemented in the history of chemistry in 1828 when Friedrich Wöhler's synthesis of urea from inorganic precursors debunked the theory of vitalism. nih.gov Today, the significance of the urea moiety is multifaceted:
Medicinal Chemistry and Drug Design: The urea group is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. nih.govfrontiersin.org Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong and specific interactions with biological targets like enzymes and receptors. nih.govnih.gov This characteristic is pivotal in the design of kinase inhibitors for cancer therapy, where the urea moiety often anchors the drug molecule within the active site of the target protein. frontiersin.org
Supramolecular Chemistry and Organocatalysis: The hydrogen-bonding capabilities of urea are exploited in the construction of supramolecular assemblies and in the design of organocatalysts. rsc.orgnih.gov Urea-containing molecules can direct the formation of complex, ordered structures through non-covalent interactions. In catalysis, the urea group can activate substrates through hydrogen bonding, facilitating a variety of chemical transformations. nih.gov For instance, urea-functionalized metal-organic frameworks (MOFs) have been developed as heterogeneous catalysts for reactions like the regioselective methanolysis of epoxides. rsc.org
Functional Materials: The urea linkage is integral to the production of various polymers and resins. Furthermore, the functionalization of materials with urea groups can impart specific properties. For example, modifying biochar with urea enhances its capacity to adsorb heavy metals from water by introducing amine groups onto its surface. nih.gov Urea-containing frameworks are also being investigated as highly selective fluorescent sensors for detecting nitroaromatic compounds, which are common explosives. researchgate.net
Overview of Aminopropyl Functionalization in Organic and Hybrid Chemistry
Aminopropyl functionalization, the process of introducing a three-carbon chain with a terminal amine group onto a molecule or surface, is a widely used strategy in chemistry to impart new functionalities. This is most commonly achieved using reagents like (3-aminopropyl)triethoxysilane (APTES) or (3-aminopropyl)trimethoxysilane (APTMS).
The versatility of the aminopropyl group stems from the reactivity of the terminal primary amine, which can participate in a wide range of chemical reactions, including amide bond formation, imine condensation, and nucleophilic substitution. This allows for the covalent attachment of various molecules, from small organic compounds to large biomolecules.
Key applications of aminopropyl functionalization include:
Surface Modification of Materials: A primary application is the modification of inorganic surfaces, such as silica (B1680970), activated carbon, and metal oxide nanoparticles. mdpi.comnih.govresearchgate.net The silane (B1218182) end of APTES/APTMS covalently bonds to the hydroxyl groups on these surfaces, leaving the aminopropyl group exposed. This creates a chemically reactive surface that can be used for further functionalization, improving the compatibility between inorganic fillers and polymer matrices, or for immobilizing catalysts and enzymes. mdpi.com
Biomaterials and Bioconjugation: The amine-functionalized surfaces are crucial in the biomedical field. They can be used to attach proteins, DNA, and other biomolecules for applications in biosensors, diagnostic tools, and drug delivery systems. researchgate.net For example, cellulose (B213188) and starch nanocrystals have been functionalized with aminopropyl groups to enhance their dispersibility in hydrophobic polymers and to provide sites for further chemical modification. nih.govnih.gov
Enhanced Adsorption and Slow-Release Systems: In agriculture and environmental science, aminopropyl functionalization has been used to create effective slow-release fertilizer systems. Mesoporous silica functionalized with aminopropyl groups shows enhanced urea adsorption and controlled-release properties, leading to more efficient nutrient use and reduced environmental impact. acs.org The amine groups can also improve the adsorption of pollutants like heavy metals. wikipedia.org
Scope and Research Trajectory of (3-Aminopropyl)urea (B13314027) Hydrochloride in Scholarly Investigations
Direct scholarly investigation into (3-Aminopropyl)urea hydrochloride is not yet widespread, with much of the available information coming from chemical supplier catalogs. However, the research trajectory for this compound can be projected based on the distinct and complementary functionalities of its urea and aminopropyl components. Its potential lies in its use as a bifunctional linker and building block in several areas of research.
Potential Research Applications:
Building Block for Complex Molecules: The presence of a reactive primary amine and a urea group makes this compound an ideal starting material or intermediate in multi-step organic synthesis. For instance, the amine can be used as a nucleophile to construct larger molecules, while the urea moiety can be incorporated to impart specific hydrogen-bonding properties, as seen in the synthesis of latent curing agents. acs.org A patent describes the synthesis of N,N'-bis(3-dimethylaminopropyl)urea, a related compound used as a foaming agent in polyurethane production, starting from a diamine, showcasing a relevant synthetic pathway. google.com
Functional Monomers in Polymer Chemistry: (3-Aminopropyl)urea could potentially be modified to create novel monomers for polymerization. The urea group could contribute to the polymer's mechanical properties and thermal stability through hydrogen bonding, while the propyl chain provides flexibility.
Surface Modification and Functionalization: Leveraging the principles of aminopropyl functionalization, (3-aminopropyl)urea could be used to modify surfaces. While APTES is common, using a molecule that already contains a urea group would allow for the direct introduction of this functionality onto a surface in a single step. This could be advantageous in creating materials for selective adsorption, catalysis, or as stationary phases in chromatography where hydrogen bonding interactions are critical.
Development of Novel Ligands and Catalysts: The dual functionality could be exploited in the design of new ligands for metal complexes or as organocatalysts. The amine and urea groups could act in concert to bind metal ions or to activate substrates in a catalytic cycle, similar to how urea-functionalized MOFs operate. nih.gov
The future research trajectory for this compound will likely involve its application as a versatile tool to bridge the gap between different chemical domains, from creating new pharmaceuticals to engineering advanced materials with tailored properties. Its value lies in the efficient combination of two of modern chemistry's most useful functional groups in one compact molecule.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-aminopropylurea;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O.ClH/c5-2-1-3-7-4(6)8;/h1-3,5H2,(H3,6,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKXMLSHABYAAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNC(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394040-21-1 | |
| Record name | (3-aminopropyl)urea hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathway Elucidation for 3 Aminopropyl Urea Hydrochloride
Established Synthetic Routes to (3-Aminopropyl)urea (B13314027) Hydrochloride
The formation of the urea (B33335) moiety in (3-Aminopropyl)urea hydrochloride requires the selective reaction of one of the amino groups of a propane-1,3-diamine precursor or a related synthon. The primary synthetic challenges lie in achieving mono-substitution and ensuring high yields.
Condensation Reactions Involving Amines and Urea Precursors
The most direct methods for synthesizing ureas involve the condensation of an amine with a suitable urea precursor. Traditional approaches often utilize hazardous reagents like phosgene (B1210022) or its derivatives. nih.gov However, modern methods employ safer and more accessible carbonyl sources. A common strategy involves the reaction of a primary amine with an alkali metal cyanate, such as potassium cyanate, in an acidic medium. The acid protonates the cyanate to form isocyanic acid in situ, which is then attacked by the amine nucleophile.
Another approach involves the direct reaction of amines with urea itself, a process known as transamidation, though this often requires harsh conditions such as prolonged heating in the presence of a strong acid. mcgill.ca More contemporary methods also explore the carbonylation of amines using carbon dioxide or carbon monoxide as the carbonyl source, sometimes facilitated by catalysts. rsc.orggoogle.com
Table 1: Comparison of Urea Precursors for Condensation Reactions
| Urea Precursor | Reagent Type | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Phosgene/Triphosgene | Carbonyl Source | Base, inert solvent | High reactivity | Highly toxic, moisture sensitive nih.gov |
| Potassium Cyanate | Carbonyl Source | Acidic aqueous solution (pH <3), heat | Low cost, readily available | Requires acidic conditions, prolonged reaction times mcgill.ca |
| Urea | Carbonyl Source | Strong acid (e.g., HCl), prolonged heat | Inexpensive | Harsh conditions, limited substrate scope mcgill.ca |
For the synthesis of this compound, a protected aminopropane derivative would typically be reacted with one of these precursors, followed by deprotection and salt formation with hydrochloric acid.
Approaches Utilizing 1,3-Diaminopropane and Related Reagents
The use of 1,3-diaminopropane as a direct starting material presents the challenge of controlling selectivity, as both primary amino groups are nucleophilic. To achieve mono-ureylation, a protection-deprotection strategy is essential. One of the amino groups of 1,3-diaminopropane is first protected with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group. acs.org
The synthesis proceeds in three key stages:
Protection: 1,3-Diaminopropane is reacted with a reagent like di-tert-butyl dicarbonate to yield N-(3-aminopropyl)carbamic acid tert-butyl ester. This reaction selectively protects one amine, leaving the other available for subsequent reactions.
Urea Formation: The mono-protected diamine is then reacted with a urea precursor, such as potassium cyanate in an acidic environment, to form the urea derivative on the unprotected amino group.
Deprotection and Salt Formation: The Boc-protecting group is removed under acidic conditions, typically using hydrochloric acid. This step simultaneously deprotects the second amine and forms the desired hydrochloride salt of the final product. google.com
This strategic use of protecting groups allows for the precise and high-yield synthesis of the unsymmetrical urea derivative. acs.org
Modified Curtius Rearrangement Protocols for Urea Derivative Formation
The Curtius rearrangement is a versatile and powerful method for converting carboxylic acids into primary amines, urethanes, or ureas via an isocyanate intermediate. wikipedia.orgnih.gov This reaction is known for its tolerance of a wide range of functional groups and proceeds with full retention of configuration. nih.gov To synthesize this compound, a suitable carboxylic acid precursor, such as 4-aminobutanoic acid with its amino group protected, is required.
The reaction sequence involves:
Acyl Azide Formation: The protected carboxylic acid is converted into an acyl azide. This is often achieved by reacting the corresponding acid chloride with sodium azide or by using reagents like diphenylphosphoryl azide (DPPA). nih.gov
Rearrangement to Isocyanate: The acyl azide is heated, causing it to undergo a concerted rearrangement to form an isocyanate, with the loss of nitrogen gas. wikipedia.org
Trapping with an Amine: The highly reactive isocyanate intermediate is then trapped in situ with an amine nucleophile. For the formation of a terminal urea, ammonia (B1221849) is used. This nucleophilic attack on the isocyanate yields the urea derivative. wikipedia.org
Deprotection: The protecting group on the aminopropyl backbone is removed with acid to yield the final product.
Modifications to this protocol have led to operationally simple, high-yield "one-pot" procedures that avoid the isolation of the potentially hazardous acyl azide and isocyanate intermediates. acs.orgnih.gov
Table 2: Key Steps in the Modified Curtius Rearrangement for Urea Synthesis
| Step | Transformation | Common Reagents | Key Intermediate |
|---|---|---|---|
| 1 | Carboxylic Acid → Acyl Azide | Sodium Azide (NaN₃), Diphenylphosphoryl Azide (DPPA) | Acyl Azide |
| 2 | Acyl Azide → Isocyanate | Thermal or Photochemical Conditions | Isocyanate |
Mechanistic Studies of this compound Synthesis
Understanding the reaction mechanisms is crucial for optimizing reaction conditions, maximizing yields, and controlling the selectivity of the synthesis.
Exploration of Reaction Intermediates and Transition States
The mechanisms of the primary synthetic routes involve distinct intermediates.
Condensation with Cyanate: In this route, the reaction is initiated by the protonation of potassium cyanate by an acid to form isocyanic acid (HN=C=O). The primary amine of the protected 1,3-diaminopropane then acts as a nucleophile, attacking the carbonyl carbon of the isocyanic acid. This forms an unstable carbamic acid intermediate, which rapidly equilibrates to the more stable urea product.
Curtius Rearrangement: Research indicates that the thermal decomposition of the acyl azide to the isocyanate is a concerted process. wikipedia.org This means the loss of nitrogen gas and the migration of the alkyl group occur simultaneously through a single transition state, rather than forming a discrete acyl nitrene intermediate. The key reactive intermediate in this pathway is the isocyanate, which is subsequently captured by an amine nucleophile to form the C-N bond of the urea. rsc.org
Amine and CO₂ Reaction: Preliminary mechanistic investigations of direct urea synthesis from amines and CO₂ suggest the rapid formation of an alkyl ammonium (B1175870) alkyl carbamate intermediate. The final urea product is then formed through subsequent intramolecular dehydration of this intermediate. rsc.org
Role of Catalysis in Yield Optimization and Selectivity Control
While some urea syntheses can proceed without catalysts, catalysis plays a significant role in improving reaction rates, yields, and conditions for many protocols.
Acid/Base Catalysis: In the reaction of amines with potassium cyanate, an acid is required to generate the reactive isocyanic acid. Mildly acidic promoters, such as ammonium chloride, have been shown to effectively catalyze this reaction, particularly under microwave irradiation. The ammonium ion likely acts as a proton donor, facilitating the formation of the isocyanic acid intermediate while being compatible with a broader range of functional groups than strong mineral acids. mcgill.ca
Transition Metal Catalysis: For syntheses involving carbonylation, transition metals are often employed. Palladium complexes, for instance, can catalyze the carbonylation of azides in the presence of amines to yield unsymmetrical ureas. organic-chemistry.org Other systems utilize selenium-based catalysts to facilitate the reaction of carbon monoxide with amines to produce ureas. google.com These catalysts function by activating the carbon monoxide or the amine, lowering the energy barrier for C-N bond formation.
Table 3: Catalysts in Urea Synthesis
| Catalyst/Promoter | Reaction Type | Proposed Role | Reference |
|---|---|---|---|
| Hydrochloric Acid | Amine + Potassium Cyanate | Protonation of cyanate to form isocyanic acid | mcgill.ca |
| Ammonium Chloride | Amine + Potassium Cyanate | Mild proton donor, hydrogen bonding | mcgill.ca |
| Palladium Complexes | Carbonylation of Azides | Catalytic insertion of CO | organic-chemistry.org |
The selection of an appropriate catalytic system is critical for developing efficient, selective, and environmentally benign synthetic routes to this compound and related urea derivatives.
Synthetic Routes and Mechanistic Insights into this compound Formation
The synthesis of this compound, a chemical compound with applications in various industrial and scientific fields, can be achieved through several synthetic methodologies. A prevalent and practical approach involves the reaction of 1,3-diaminopropane with a suitable urea precursor, such as potassium cyanate, in an acidic aqueous medium. This method offers a direct route to the desired product.
The reaction pathway is understood to proceed through the nucleophilic attack of one of the amino groups of 1,3-diaminopropane on the carbonyl carbon of cyanic acid, which is formed in situ from potassium cyanate in the presence of an acid. The protonation of the cyanate ion by the acid generates the reactive cyanic acid species. The terminal amino group of 1,3-diaminopropane, being a strong nucleophile, then adds to the cyanic acid to form an unstable intermediate, which subsequently rearranges to yield (3-Aminopropyl)urea. The hydrochloride salt is then formed by the reaction with hydrochloric acid present in the medium.
Investigation of Byproduct Formation and Suppression Strategies
The synthesis of this compound is not without the potential for the formation of byproducts, which can impact the purity and yield of the final product. A primary byproduct concern is the formation of bis-ureas, where both amino groups of the 1,3-diaminopropane molecule react with the urea precursor. This leads to the generation of N,N'-bis(3-aminopropyl)urea. The formation of this byproduct is influenced by the stoichiometry of the reactants and the reaction conditions.
Another potential side reaction is the formation of cyclic ureas. Intramolecular cyclization of the (3-Aminopropyl)urea intermediate can lead to the formation of a six-membered ring structure, tetrahydro-2(1H)-pyrimidinone. This is more likely to occur under certain temperature and pH conditions.
Strategies to suppress the formation of these byproducts are crucial for an efficient synthesis. To minimize the formation of bis-ureas, a molar excess of the diamine reactant relative to the urea precursor can be employed. This statistical approach favors the reaction of only one amino group per diamine molecule. Careful control of the reaction temperature and pH can also help in suppressing the formation of both bis-urea and cyclic byproducts. Lowering the reaction temperature can disfavor the second urea formation and the intramolecular cyclization reaction. Maintaining an appropriate acidic pH is also critical to ensure the selective formation of the desired monosubstituted urea.
| Byproduct | Formation Pathway | Suppression Strategy |
| N,N'-bis(3-aminopropyl)urea | Reaction of both amino groups of 1,3-diaminopropane with the urea precursor. | Use of a molar excess of 1,3-diaminopropane; precise control of reactant addition. |
| Tetrahydro-2(1H)-pyrimidinone | Intramolecular cyclization of the (3-Aminopropyl)urea intermediate. | Optimization of reaction temperature and pH; rapid work-up of the reaction mixture. |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is an area of growing interest, aiming to reduce the environmental impact of the production process. Key areas of focus include the use of environmentally benign solvents and the development of sustainable catalytic systems.
Solvent-Free and Aqueous Reaction Environments
One of the primary tenets of green chemistry is the reduction or elimination of hazardous solvents. The synthesis of this compound can be adapted to be more environmentally friendly by conducting the reaction in water, which is a safe and non-toxic solvent. Aqueous synthesis not only aligns with green chemistry principles but can also offer advantages in terms of reaction rate and selectivity. researchgate.net The use of water as a solvent avoids the need for volatile organic compounds (VOCs), which are often flammable, toxic, and contribute to air pollution. researchgate.net
Solvent-free reaction conditions represent another significant advancement in green synthesis. rsc.org In this approach, the reactants are mixed directly, often with mechanical grinding or melting, without the use of any solvent. This method minimizes waste and can lead to higher reaction rates and yields due to the high concentration of reactants. While the direct application to this compound synthesis requires further investigation, the principles of solvent-free chemistry offer a promising avenue for a more sustainable process. rsc.org
Catalyst Selection for Sustainable Synthetic Processes
The choice of catalyst plays a pivotal role in the development of sustainable synthetic methods. For the synthesis of urea derivatives, research has explored the use of various catalysts to improve efficiency and reduce the environmental footprint. While the synthesis of this compound from potassium cyanate is often acid-promoted, the development of recyclable and less corrosive catalysts is a key research goal.
Recent advancements in catalysis for urea synthesis include the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby reducing waste. For instance, cerium oxide (CeO2) has been shown to be an effective and reusable heterogeneous catalyst for the direct synthesis of cyclic ureas from CO2 and diamines. epa.gov Although this is for a different urea derivative, it highlights the potential of solid acid catalysts in similar transformations.
Furthermore, the use of organocatalysts, such as guanidines, has been explored for the chemical fixation of CO2 into ureas under solvent-free conditions. nih.gov These metal-free catalysts are often more environmentally benign than their metal-based counterparts. The development of catalysts that can operate under milder reaction conditions, such as lower temperatures and pressures, is also a critical aspect of sustainable synthesis, as it reduces energy consumption.
| Green Chemistry Approach | Description | Potential Benefits |
| Aqueous Synthesis | Utilizing water as the reaction solvent. | Reduced use of hazardous VOCs, improved safety, potential for enhanced reaction rates and selectivity. researchgate.net |
| Solvent-Free Synthesis | Conducting the reaction without a solvent, often with mechanical energy input. | Minimized waste, increased reaction efficiency, reduced energy consumption for solvent removal. rsc.orgsemanticscholar.org |
| Heterogeneous Catalysis | Employing solid catalysts that are easily separable and reusable. | Reduced catalyst waste, simplified product purification, potential for continuous flow processes. epa.gov |
| Organocatalysis | Using metal-free organic molecules as catalysts. | Reduced reliance on potentially toxic and expensive metals, often milder reaction conditions. nih.gov |
Advanced Spectroscopic and Structural Characterization of 3 Aminopropyl Urea Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (3-Aminopropyl)urea (B13314027) hydrochloride, a thorough NMR analysis involves a suite of one- and two-dimensional experiments.
It is important to note that while the following sections describe the expected NMR spectra based on the known structure of (3-Aminopropyl)urea hydrochloride and established spectroscopic principles, specific experimental data for this compound is not widely available in the public domain. The presented data is therefore predictive.
Proton (¹H) NMR for Structural Proton Environment Delineation
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the various protons in the aminopropyl chain and the urea (B33335) moiety. The chemical shifts are influenced by the electron-withdrawing effects of the urea and the protonated terminal amino group.
A predicted ¹H NMR data table for this compound in a suitable solvent like D₂O is presented below. The use of D₂O would lead to the exchange of labile protons (NH and NH₂) with deuterium, causing their signals to disappear from the spectrum.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H₂N-CH₂ -CH₂-CH₂-NH-CO-NH₂ | ~3.1 | Triplet | ~7.5 |
| H₂N-CH₂-CH₂ -CH₂-NH-CO-NH₂ | ~1.9 | Quintet | ~7.5 |
| H₂N-CH₂-CH₂-CH₂ -NH-CO-NH₂ | ~3.3 | Triplet | ~7.0 |
The protons of the terminal amino group (NH₃⁺) and the urea (NH and NH₂) would be observable in a non-deuterated solvent and would likely appear as broad signals due to quadrupole broadening and exchange phenomena.
Carbon-13 (¹³C) NMR for Carbon Skeleton Confirmation
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Below is a predicted ¹³C NMR data table for the compound. The chemical shifts are estimated based on the functional groups present.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| H₂N-C H₂-CH₂-CH₂-NH-CO-NH₂ | ~38 |
| H₂N-CH₂-C H₂-CH₂-NH-CO-NH₂ | ~27 |
| H₂N-CH₂-CH₂-C H₂-NH-CO-NH₂ | ~40 |
| H₂N-CH₂-CH₂-NH-C O-NH₂ | ~160 |
The carbonyl carbon of the urea group is expected to be the most downfield-shifted signal due to the strong deshielding effect of the double-bonded oxygen and adjacent nitrogen atoms.
Two-Dimensional (2D) NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemical Analysis
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a series of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the aminopropyl chain. Cross-peaks would be expected between the protons on adjacent carbons: the terminal CH₂ and the central CH₂, and the central CH₂ and the CH₂ group attached to the urea nitrogen.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which can help to confirm the stereochemistry and conformation of the molecule. For a flexible molecule like this compound, NOESY can reveal through-space interactions between protons on non-adjacent carbons in certain conformations.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignments made in the 1D spectra. uni.luhmdb.ca
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). uni.luhmdb.ca This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, correlations would be expected from the protons on the CH₂ group adjacent to the urea nitrogen to the carbonyl carbon.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Identification of Characteristic Functional Group Vibrations (Urea C=O, N-H, Aminopropyl C-H)
The FTIR spectrum of this compound would be characterized by several key absorption bands corresponding to its functional groups.
A table of predicted characteristic FTIR absorption bands is provided below.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretching | Primary Amine (NH₃⁺) | 3200-3000 | Strong, Broad |
| N-H Stretching | Urea (N-H) | 3450-3300 | Strong, Multiplet |
| C-H Stretching | Aminopropyl (C-H) | 2950-2850 | Medium |
| C=O Stretching | Urea (Amide I) | 1680-1650 | Strong |
| N-H Bending | Primary Amine (NH₃⁺) | 1600-1500 | Medium |
| N-H Bending | Urea (Amide II) | 1640-1550 | Medium |
| C-N Stretching | Aminopropyl & Urea | 1250-1020 | Medium |
The presence of the hydrochloride salt would result in the terminal amino group existing as an ammonium (B1175870) salt (NH₃⁺), leading to characteristic broad N-H stretching and bending vibrations.
Analysis of Hydrogen Bonding Interactions in Solid and Solution States
Hydrogen bonding plays a significant role in the structure and properties of this compound. The urea moiety is an excellent hydrogen bond donor (N-H) and acceptor (C=O), and the terminal ammonium group is a strong hydrogen bond donor.
In the solid state, extensive intermolecular hydrogen bonding is expected, involving the urea N-H and C=O groups, as well as the NH₃⁺ group and the chloride anion. This network of hydrogen bonds would lead to a broadening and shifting of the N-H and C=O stretching bands in the FTIR spectrum compared to the gas phase or a non-polar solvent. Specifically, the C=O stretching frequency would likely shift to a lower wavenumber (red-shift) due to the weakening of the C=O double bond upon hydrogen bond formation. researchgate.netchemicalbook.com
In a polar protic solvent like water, the compound will be solvated, and the hydrogen bonding will be primarily with the solvent molecules. This would also be reflected in the positions and shapes of the N-H and C=O absorption bands. Temperature-dependent FTIR studies could provide further insights into the strength and dynamics of these hydrogen bonding interactions.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Detailed experimental data from mass spectrometry studies on this compound are not available in published literature.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
No published studies were found that report the experimental high-resolution mass measurement of the this compound cation ([C4H12N3O]+). Such data is crucial for unequivocally confirming its elemental composition. While the theoretical exact mass of the protonated cation can be calculated, experimental verification through HRMS is a critical component of modern chemical characterization that remains unreported for this compound.
Fragmentation Patterns for Structural Information
A detailed analysis of the fragmentation patterns of this compound, typically obtained through tandem mass spectrometry (MS/MS) experiments, has not been documented. This information is vital for confirming the connectivity of the atoms within the molecule, as the fragmentation pathways provide a "fingerprint" of the compound's structure. Without these experimental findings, a discussion on its fragmentation behavior would be purely speculative.
X-ray Crystallography for Solid-State Molecular Geometry and Packing
There is no evidence of a successful single-crystal X-ray diffraction study for this compound in the public domain, such as the Cambridge Structural Database (CSD).
Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Conformational Analysis
The definitive solid-state structure of this compound, which can only be determined by SCXRD, remains unknown. Consequently, critical data including unit cell parameters, bond lengths, bond angles, and the precise conformation of the molecule in the crystalline state are not available.
Analysis of Intermolecular Interactions in Crystalline Lattices (e.g., Hydrogen Bonding Networks)
A detailed analysis of the intermolecular forces, particularly the hydrogen bonding network that would dictate the crystal packing of this compound, is contingent on obtaining its crystal structure. As this has not been reported, a scientifically accurate description of these crucial interactions is not possible. While related urea-containing compounds exhibit extensive hydrogen bonding, the specific network for the title compound has not been characterized.
Other Advanced Characterization Techniques
While other techniques like NMR and IR spectroscopy are likely used for routine quality control of this compound, published studies employing other advanced characterization methods for in-depth structural or property analysis of this compound were not identified.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric analysis is a critical technique for determining the thermal stability of a compound by measuring its mass change as a function of temperature. While specific experimental TGA data for this compound is not widely available in public literature, the thermal behavior of urea and its derivatives provides a strong indication of its expected decomposition profile.
Studies on the thermal decomposition of urea and related compounds indicate a multi-stage degradation process. lew.ro The decomposition of urea derivatives often proceeds through the formation of isocyanates and amines. nih.gov For this compound, the initial weight loss is anticipated to be associated with the loss of hydrogen chloride, followed by the decomposition of the remaining (3-Aminopropyl)urea molecule.
The decomposition of the urea moiety itself typically involves the release of ammonia (B1221849) and isocyanic acid, which can further react to form biuret (B89757) and other condensation products at elevated temperatures. lew.ro A theoretical study on alkyl- and phenylureas suggests that the primary decomposition pathway involves four-center pericyclic reactions. nih.gov A similar, more complex molecule, phenylurea propyl imidazole (B134444) (PUPI), has been shown to decompose in a single step around its melting point.
Based on the analysis of related compounds, the expected thermal decomposition stages for this compound would likely involve the initial loss of HCl, followed by the breakdown of the aminopropylurea structure. A hypothetical TGA data table is presented below to illustrate the expected decomposition events.
Interactive Data Table: Expected TGA Decomposition Stages for this compound
| Temperature Range (°C) | Weight Loss (%) | Probable Lost Fragment |
| 150 - 250 | ~23.8 | HCl |
| 250 - 400 | > 50 | Decomposition of the organic backbone (e.g., NH₃, CO₂, etc.) |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the elemental composition of a sample, providing a direct method to validate the empirical formula of a synthesized compound. The molecular formula for the base compound, (3-Aminopropyl)urea, is C₄H₁₁N₃O. uni.lu Consequently, the hydrochloride salt, this compound, has the molecular formula C₄H₁₂ClN₃O.
The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the constituent elements (C=12.01, H=1.008, Cl=35 .45, N=14.01, O=16.00). The calculated percentages serve as a benchmark against which experimental results from an elemental analyzer are compared to confirm the purity and identity of the compound.
Interactive Data Table: Theoretical vs. Experimental Elemental Analysis of this compound
| Element | Theoretical % |
| Carbon (C) | 31.28 |
| Hydrogen (H) | 7.88 |
| Chlorine (Cl) | 23.08 |
| Nitrogen (N) | 27.36 |
| Oxygen (O) | 10.42 |
The validation of the empirical formula is achieved when the experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Chlorine are in close agreement with the calculated theoretical values. This confirmation is a cornerstone of chemical characterization, ensuring the compound's structure and purity.
Derivatization and Functionalization of the 3 Aminopropyl Urea Hydrochloride Scaffold in Research
Synthesis of Novel Urea-Containing Derivatives
The synthesis of new derivatives from the (3-aminopropyl)urea (B13314027) core is a significant area of research. These synthetic strategies can be broadly categorized by the site of modification on the parent molecule. The most common approaches involve reactions at the terminal primary amine of the aminopropyl group or substitution on the nitrogen atoms of the urea (B33335) functional group. mdpi.comorganic-chemistry.org These modifications are used to tune the molecule's properties, such as solubility, hydrogen bonding capability, and biological activity. nih.gov
The terminal primary amine of the aminopropyl chain is a key site for functionalization. It can readily undergo reactions typical of primary amines, such as alkylation, acylation, and arylation. A notable example is the synthesis of N,N'-bis(3-dimethylaminopropyl)urea, where the terminal primary amines of the precursor, N,N-dimethyl-1,3-propanediamine, are linked through a urea-forming reaction. google.com In this process, N,N-dimethyl-1,3-propanediamine is reacted with a phosgene (B1210022) equivalent like bis(trichloromethyl)carbonate (triphosgene) in an organic solvent to yield the corresponding urea derivative. google.com This demonstrates how the aminopropyl moiety can be pre-functionalized with tertiary amines before the urea linkage is formed. Similarly, derivatives like N,N-diethylaminopropylurea have been synthesized from primary amines and potassium cyanate, showcasing the extension of this chemistry to include basic side chains. researchgate.net
| Derivative Name | Modification at Aminopropyl Moiety | Synthetic Precursor(s) | Reference |
| N,N'-bis(3-dimethylaminopropyl)urea | N,N-dimethylation of terminal amine | N,N-dimethyl-1,3-propanediamine, Bis(trichloromethyl)carbonate | google.com |
| N,N-diethylaminopropylurea | N,N-diethylamino group | N,N-diethyl-1,3-propanediamine, Potassium cyanate | researchgate.net |
This table summarizes examples of derivatives of (3-aminopropyl)urea functionalized at the terminal amine of the propyl chain.
The two nitrogen atoms within the urea group are also targets for substitution, which can significantly alter the molecule's conformational preferences and electronic properties. nih.gov Symmetrically and asymmetrically substituted ureas can be prepared through various methods, including the reaction of amines with isocyanates or safer phosgene substitutes like N,N'-Carbonyldiimidazole (CDI). organic-chemistry.orgnih.gov
Research has shown the synthesis of N,N'-bis(3-aminophenyl)-ureas by reacting m-phenylenediamines with urea in an aqueous medium. google.com This method introduces aromatic groups onto the urea nitrogens. Another interesting modification involves creating a cyclic urea structure. For instance, N,N'-di(3-aminopropyl)ethylene urea has been synthesized via the catalytic hydrogenation of N,N'-di(2-cyanoethyl)ethylene urea, effectively incorporating the urea nitrogens into a five-membered ring and functionalizing the N-substituents with aminopropyl groups. google.com
| Derivative Name | Substitution on Urea Nitrogens | Key Feature | Reference |
| N,N'-bis(3-aminophenyl)-urea | Di-aryl substitution | Aromatic groups attached to urea | google.com |
| N,N'-di(3-aminopropyl)ethylene urea | Part of a cyclic ethylene (B1197577) urea core | Cyclic urea structure with aminopropyl arms | google.com |
| N,N'-bis(3-dimethylaminopropyl)urea | Symmetrical di-alkyl substitution | Two identical aminopropyl chains on urea | google.com |
This table provides examples of derivatives with various substitutions on the urea nitrogen atoms.
The (3-aminopropyl)urea scaffold is a valuable component in the construction of larger, more complex molecules, particularly in medicinal chemistry. Its ability to act as a linker and participate in hydrogen bonding makes it suitable for creating conjugates with biomolecules like amino acids and peptides. nih.gov
A prominent example is the development of urea-based inhibitors of the prostate-specific membrane antigen (PSMA), a target for prostate cancer diagnostics and therapy. nih.gov The core structure of many of these inhibitors is a Glu-Urea-Lys peptide. nih.gov In these syntheses, an isocyanate intermediate is often formed from an amino acid, which then reacts with the free amine of another amino acid or peptide to form the stable urea linkage. nih.gov This strategy allows for the precise, solid-phase synthesis of complex urea-containing peptides. nih.gov Furthermore, the fundamental reaction between urea and amino acids to form carbamoyl (B1232498) amino acids has been developed as a practical method for the precolumn derivatization of amino acids for liquid chromatography-mass spectrometry (LC-MS) analysis, highlighting the robust reactivity of this conjugation. nih.govmdpi.com
| Conjugate Component | Role in the Molecular Architecture | Example Molecule | Reference |
| Glutamic Acid (Glu) | Provides high-affinity binding to the target | Glu-Urea-Lys (EUK) | nih.gov |
| Urea Linker | Forms the stable central pharmacophore | Glu-Urea -Lys (EUK) | nih.gov |
| Lysine (Lys) or other Amino Acid | Provides a point for further conjugation (e.g., to a chelator or imaging agent) | Glu-Urea-Lys (EUK) | nih.gov |
This table illustrates the role of the urea moiety in the architecture of a complex amino acid conjugate designed as a PSMA inhibitor.
Polyampholyte and Copolymer Systems Incorporating (3-Aminopropyl)urea Hydrochloride Analogues
Analogues of this compound that contain a polymerizable group are important monomers for creating functional polymers. One such key analogue is N-(3-Aminopropyl)methacrylamide hydrochloride (APMA). specialchem.compolysciences.com This water-soluble monomer contains a methacrylamide (B166291) group for polymerization and a primary amine for post-polymerization functionalization, making it highly versatile for synthesizing advanced polymer systems. polysciences.com
N-(3-Aminopropyl)methacrylamide hydrochloride (APMA) is widely used in free radical polymerization to synthesize a variety of functional polymers. Its primary amine group, which is protonated in the hydrochloride salt form, allows it to be used in the creation of polyampholytes and cationic polymers. These polymers are often stimuli-responsive, changing their properties in response to environmental cues like pH. polysciences.com
Research has focused on incorporating APMA into hydrogels. The primary amine provides a site for robust crosslinking, leading to mechanically stable hydrogels used in tissue engineering, drug delivery, and wound care. polysciences.com The ability to copolymerize APMA with other monomers allows for the fine-tuning of the resulting material's chemical and mechanical properties. This dual functionality—a polymerizable group and a reactive amine—makes it an indispensable component for developing materials with targeted biological or chemical properties. polysciences.com
In copolymerization, monomer reactivity ratios (designated as r₁ and r₂) are critical parameters that describe the tendency of a growing polymer chain ending in one monomer unit to add the same monomer (homopropagation) versus the other monomer (cross-propagation). researchgate.net These ratios are determined experimentally and are essential for predicting the final copolymer composition, monomer sequence distribution, and microstructure. researchgate.netmdpi.comtsijournals.com
For a copolymerization involving monomer 1 and monomer 2:
If r₁ > 1, the polymer chain prefers to add monomer 1.
If r₁ < 1, the polymer chain prefers to add monomer 2.
If r₁ ≈ r₂ ≈ 1, a random copolymer is formed.
If r₁ ≈ r₂ ≈ 0, an alternating copolymer is formed.
| Monomer 1 (M₁) | Monomer 2 (M₂) | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) | System Characteristics | Reference |
| AMPS | Acrylamide (AAm) | 0.18 | 0.85 | Both ratios are < 1, indicating a tendency for cross-propagation and the formation of an azeotrope. | mdpi.com |
| AMPS | Acrylic Acid (AAc) | 0.19 | 0.86 | Similar to the AMPS/AAm system, both ratios are < 1, favoring cross-propagation. | mdpi.com |
| 3-(trimethoxysilyl) propyl methacrylate (B99206) (TMSPM) | N-vinyl pyrrolidone (VP) | 3.722 | 0.097 | r₁ > 1 and r₂ < 1, indicating that TMSPM is much more reactive and will be incorporated into the polymer more rapidly than VP. | tsijournals.com |
This table presents illustrative reactivity ratios for copolymer systems involving functional monomers, demonstrating the principles of copolymerization kinetics.
pH and Temperature Responsiveness of Polymeric Derivatives
The incorporation of this compound, typically in its polymerizable methacrylamide form, N-(3-aminopropyl)methacrylamide hydrochloride (APMH), into polymer chains, imparts a distinct dual-stimuli-responsive behavior. These polymers, often created as copolymers with monomers like N-isopropylacrylamide (NIPAM), exhibit a lower critical solution temperature (LCST), a point at which they undergo a phase transition from a soluble, hydrophilic state to a collapsed, hydrophobic state upon heating.
Influence of pH on Thermoresponsiveness
The pH of the aqueous environment plays a critical role in modulating the thermoresponsive behavior of these copolymers. The primary amine group on the APMH unit has a pKa value of approximately 8.7. researchgate.net
At acidic to neutral pH (below the pKa) , the amine groups are protonated, bearing a positive charge (—NH3+). This charge introduces strong electrostatic repulsion along the polymer chains. researchgate.net This repulsion, coupled with the increased hydrophilicity of the charged groups, counteracts the hydrophobic interactions that drive polymer collapse upon heating. Consequently, the LCST of the copolymer is significantly increased or even completely suppressed under these conditions. researchgate.net Research has shown that for copolymers of NIPAM and APMH, the presence of even a small amount, such as 5 mol%, of the cationic APMH units can prevent the polymer chains from collapsing in pure water at temperatures up to 45°C. researchgate.net
At basic pH (above the pKa) , the amine groups are deprotonated and become neutral (—NH2). This eliminates the electrostatic repulsion, allowing the inherent thermosensitivity of the polymer backbone (often dominated by the NIPAM units) to manifest. In this state, the polymer will exhibit a distinct LCST, collapsing out of solution as the temperature is raised.
This pH-switchable thermosensitivity is a key feature of these materials. At physiological pH of 7.4, the APMH units are largely ionized, which renders the copolymer highly hydrophilic and can "inactivate" its thermosensitive properties. researchgate.net This behavior can be harnessed for specific applications where a temperature response is desired only under specific pH conditions.
Effect of Copolymer Composition on LCST
Generally, the incorporation of hydrophilic comonomers, such as protonated APMH, into a thermoresponsive polymer like PNIPAM leads to an increase in the LCST. mdpi.com This is because more thermal energy is required to overcome the polymer-water interactions and drive the hydrophobic collapse. While specific tabular data across a wide range of compositions and pH values is dispersed throughout the literature, the established principle is that a higher molar fraction of APMH will result in a higher LCST at a given pH below the pKa.
The table below summarizes the expected behavior based on detailed research findings.
| Polymer System | Stimulus | Effect | Mechanism |
| Poly(NIPAM-co-APMH) | Increase in Temperature (at pH > pKa) | Polymer collapses (phase separation) | Disruption of hydrogen bonds between polymer and water, dominance of hydrophobic interactions. |
| Poly(NIPAM-co-APMH) | Increase in Temperature (at pH < pKa) | LCST increases or is suppressed | Electrostatic repulsion between protonated amine groups and increased hydrophilicity prevent polymer collapse. researchgate.net |
| Poly(NIPAM-co-APMH) | Decrease in pH (from basic to acidic) | Switches off thermo-sensitivity | Protonation of amine groups leads to increased hydrophilicity and charge repulsion, raising the LCST. researchgate.net |
This tunable, dual-responsive behavior, controlled by both chemical (pH) and physical (temperature) stimuli, makes polymers derived from this compound sophisticated candidates for the development of "intelligent" materials.
Applications of 3 Aminopropyl Urea Hydrochloride and Its Derivatives in Advanced Chemical Research
Supramolecular Chemistry and Molecular Recognition
The directional and predictable nature of the hydrogen bonds formed by the urea (B33335) moiety is fundamental to its use in supramolecular chemistry. The N-H protons of urea are sufficiently acidic to act as effective hydrogen-bond donors, while the carbonyl oxygen is a competent hydrogen-bond acceptor. This dual functionality allows for the construction of intricate and stable supramolecular assemblies.
Design and Synthesis of Urea-Based Receptors for Anion Binding
The development of synthetic receptors capable of selectively binding anions is a significant area of research, driven by the crucial roles that anions play in various chemical and biological processes. Urea-based receptors have emerged as a prominent class of anion binders due to the strong hydrogen-bonding interactions they can form with anionic guests. nih.gov The synthesis of these receptors often involves the reaction of a primary amine with an isocyanate, a high-yield reaction that allows for the straightforward creation of a diverse range of symmetrically and asymmetrically substituted ureas. rsc.org
Derivatives of (3-aminopropyl)amine have been used to synthesize tripodal urea and thiourea (B124793) receptors. For instance, the reaction of tris(3-aminopropyl)amine (B1583958) with three equivalents of 4-cyanophenyl isocyanate produces a tripodal urea receptor with a high yield of 90%. nih.gov These receptors exhibit a 1:1 binding stoichiometry with various anions through N-H···anion hydrogen-bonding interactions. nih.govnih.gov The binding affinity of these receptors for different anions has been studied extensively using techniques like 1H NMR titrations. For example, a tripodal urea receptor (L1) and its thiourea analog (L2) in DMSO-d6 showed the following binding trend: F⁻ > H₂PO₄⁻ > HCO₃⁻ > HSO₄⁻ > CH₃COO⁻ > SO₄²⁻ > Cl⁻ > Br⁻ > I⁻. nih.govnih.gov The thiourea receptor generally displays a higher affinity for anions compared to its urea counterpart in the same solvent. nih.govresearchgate.net This enhanced affinity is attributed to the increased acidity of the N-H protons in thioureas. nih.govfrontiersin.org
Table 1: Anion Binding Affinities of a Tripodal Urea Receptor (L1) and its Thiourea Analog (L2) in DMSO-d6
| Anion | Receptor L1 (Urea) | Receptor L2 (Thiourea) |
|---|---|---|
| F⁻ | Strong | Stronger |
| H₂PO₄⁻ | Strong | Stronger |
| HCO₃⁻ | Moderate | Strong |
| HSO₄⁻ | Moderate | Strong |
| CH₃COO⁻ | Moderate | Strong |
| SO₄²⁻ | Weak | Moderate |
| Cl⁻ | Weak | Moderate |
| Br⁻ | Very Weak | Weak |
| I⁻ | Very Weak | Weak |
This table is a qualitative representation based on the binding trend reported in the literature. nih.govnih.gov
Self-Assembly Processes and Supramolecular Gelation Phenomena
Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, resulting in the formation of a supramolecular gel. nih.gov These materials are of interest for a variety of applications due to their responsiveness to external stimuli. nih.gov The hydrogen-bonding capabilities of the urea group make it an excellent motif for designing LMWGs. rsc.org
The self-assembly process is often initiated by a nucleation event, followed by the growth of fibrillar structures that entangle to form the gel network. nih.gov High-speed atomic force microscopy has been used to visualize the dynamic self-assembly of urea derivatives, revealing a lag phase before the formation of supramolecular fibers, which is indicative of a nucleation-controlled process. nih.gov The growth of these fibers can be directional, influenced by the hydrogen-bonding motif of the urea units. nih.gov The concentration of the gelator plays a crucial role; at lower concentrations, the time required for gel formation can increase significantly, from minutes to even a month. nih.gov
Hydrogen Bonding Networks in Molecular Recognition
The ability of urea and its derivatives to form multiple, well-defined hydrogen bonds is the cornerstone of their application in molecular recognition. researchgate.netnih.gov A single urea functional group can act as a double hydrogen-bond donor, which is particularly effective for recognizing and binding oxoanions like carboxylates and phosphates through complementary interactions with the oxygen atoms. researchgate.net With spherical anions, such as halides, the urea group can form a bifurcated hydrogen bond. researchgate.net
The introduction of heterocyclic side chains to the urea backbone can further enhance its self-assembly properties and binding strength. nih.gov These heterocycles can provide additional hydrogen-bond donor and acceptor sites. nih.gov In some cases, urea-based receptors can form stable, self-complementary quadruple hydrogen-bonding motifs, leading to the formation of highly stable dimers. nih.gov The strength of these hydrogen bonds can also be influenced by the surrounding environment. For example, studies have shown that increasing pressure can lead to a stiffening of the water-urea intermolecular potential, affecting the hydrogen-bond network. nih.gov
Materials Science and Engineering Applications (Non-Biomedical Device Focus)
The reactivity of the terminal amine group in (3-aminopropyl)urea (B13314027) hydrochloride, combined with the hydrogen-bonding capacity of the urea moiety, makes it a valuable compound for modifying the properties of various materials.
Surface Modification and Grafting to Inorganic Substrates (e.g., Silica (B1680970), Glass, Carbon Fiber)
The surface properties of inorganic materials can be tailored for specific applications by grafting organic molecules onto their surfaces. (3-Aminopropyl)triethoxysilane (APTES), a related compound, is widely used for the surface modification of silica nanoparticles. acs.orgnih.govnih.gov The silane (B1218182) group reacts with the surface silanol (B1196071) groups of silica, while the aminopropyl group provides a reactive handle for further functionalization. nih.govnih.gov This process can be precisely controlled to tune the density of amino groups on the silica surface, which in turn influences properties like the isoelectric point. acs.orgnih.gov
Similarly, urea-containing compounds can be grafted onto various substrates. For instance, glass surfaces can be modified by first treating them with a silane coupling agent like KH-550 ((3-Aminopropyl)triethoxysilane) and then grafting polymers onto the surface. google.com This process enhances the bonding performance between the glass and a resin matrix in composite materials. google.com
Carbon fibers are another important substrate that can be modified with urea to improve their performance as carriers in applications like biofilm-based wastewater treatment. nih.gov A combination of nitric acid oxidation and urea modification has been shown to significantly enhance the ability of carbon fibers to immobilize microorganisms. nih.govresearchgate.net The nitric acid oxidation introduces oxygen-containing functional groups, while the urea treatment further modifies the surface chemistry, leading to a more favorable interaction with bacterial cells. nih.gov
Table 2: Effect of Surface Modification on Carbon Fiber Properties
| Treatment | Diiodomethane Contact Angle | Zeta Potential | Immobilization Capacity |
|---|---|---|---|
| Untreated CF | 55.1° | 12.8 mV | Low |
| Nitric Acid Oxidized CF | 38.5° | - | Moderate |
| Nitric Acid Oxidized and Urea Modified CF (CF-U) | - | -0.7 mV | High (3.7 g-sludge/g-CF) |
Data sourced from a study on modifying carbon fibers for biofilm carriers. nih.govresearchgate.net
Incorporation into Polymeric Matrices (e.g., Polyurethanes, Polysiloxane-Urea Elastomers)
(3-Aminopropyl)urea and its derivatives can be incorporated into polymer backbones to create materials with enhanced properties. In polyurethanes, diamines are used as chain extenders, and the inclusion of urea groups through this process can significantly impact the final properties of the material. nih.gov Aqueous polyurethane-polyurethane urea dispersions can be prepared using various diamino compounds as chain extenders, including those with additional functional groups like sulfonates or carboxylates. google.com
Polysiloxane-urea elastomers are another class of materials where aminopropyl-terminated compounds are crucial. These elastomers are synthesized using aminopropyl-terminated polydimethylsiloxanes (PDMS). researchgate.netnih.govjove.com The synthesis often involves a two-step polyaddition using a diisocyanate and a siloxane-based chain extender like 1,3-Bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane (APTMDS). nih.govresearchgate.net The urea linkages formed during this process contribute to the mechanical properties and stability of the resulting elastomer. researchgate.net The molecular weight of the PDMS precursor has a significant impact on the properties of the final elastomer; for instance, mechanical hysteresis decreases with increasing PDMS molecular weight. researchgate.netnih.gov These materials can be designed to be soft, transparent, and have specific refractive indices. researchgate.netnih.gov
Role as Linkers or Crosslinkers in Material Fabrication
The bifunctional nature of (3-Aminopropyl)urea and its derivatives, possessing both a reactive amine and a hydrogen-bonding urea group, makes them valuable as linkers or crosslinkers in the fabrication of advanced materials. The urea moiety, in particular, can form strong, directional hydrogen bonds, leading to the formation of well-ordered supramolecular structures. jofamericanscience.org
Research into ureido-functionalized heterocycles has highlighted their utility as building blocks for supramolecular polymers and self-healing materials. jofamericanscience.orgnih.gov These materials derive their unique properties from the reversible nature of the hydrogen bonds within the urea groups. While specific examples detailing the use of (3-Aminopropyl)urea hydrochloride as a direct crosslinker are not extensively documented in publicly available research, the fundamental principles of urea-based crosslinking are well-established. For instance, hydrophilic polymers have been crosslinked to coat urea granules for controlled-release fertilizers, demonstrating the feasibility of urea-containing compounds in forming stable networks. rsc.orgmdpi.com The general mechanism involves the formation of chemical bonds between polymer chains, facilitated by the reactive groups of the crosslinking agent. In the case of (3-Aminopropyl)urea, the primary amine can react with various functional groups on polymer backbones, such as epoxides or activated esters, to form covalent linkages. Simultaneously, the urea groups can engage in hydrogen bonding, further reinforcing the material's structure.
The versatility of urea chemistry extends to the synthesis of crosslinked urethane-doped polyester (B1180765) elastomers, where diisocyanates react with diols to form urethane (B1682113) linkages. peptide.com While not a direct application of this compound, this illustrates the broader utility of the urea functional group in creating crosslinked polymeric materials with tunable mechanical properties and degradation rates. peptide.com
Template-Assisted Synthesis of Nanostructured Materials (e.g., Mesoporous Silica)
In the field of nanomaterials, urea-containing compounds, including derivatives of (3-Aminopropyl)urea, have been employed in the template-assisted synthesis of nanostructured materials like mesoporous silica. The urea group can play a crucial role in directing the formation of these materials through hydrogen bonding interactions with the silica precursors and the templating agent.
A notable application is the synthesis of mesoporous N-doped CeO2 using a urea-assisted template method. rsc.org In this process, urea acts as a templating agent, and its decomposition at elevated temperatures creates a porous structure while simultaneously doping the ceria with nitrogen. This method has been shown to produce materials with enhanced CO2 adsorption performance. rsc.org Similarly, urea has been instrumental in the formation of unique leaf-branch architectures in MoS₂/P-doped carbon nanotube composites, where it is believed to act as a non-surfactant template by releasing gases during sintering. researchgate.net
While direct use of this compound as the primary template is not widely reported, organosilanes containing the aminopropylurea moiety are highly relevant. These molecules can be co-condensed with silica precursors (like tetraethoxysilane) around a surfactant template. The organic functional group is then incorporated into the walls of the mesoporous silica, creating a functionalized material. The amine and urea groups can then serve as anchoring sites for catalysts or other functional molecules.
Chemical Biology and Mechanistic Biochemical Investigations (Excluding Therapeutic Efficacy)
The unique chemical properties of the aminopropylurea scaffold lend themselves to various applications in chemical biology for probing and understanding biological systems, distinct from direct therapeutic interventions.
Enzyme Mimetic Studies (e.g., Urease Mimetic Activity of Metal Complexes with Urea Ligands)
The urea functional group is a key component of the active site of the enzyme urease. Consequently, metal complexes incorporating urea-containing ligands, such as derivatives of (3-Aminopropyl)urea, are of interest in studies aimed at mimicking the structure and function of this enzyme. While specific studies on this compound complexes for this purpose are not prominent in the literature, the synthesis and characterization of metal complexes with related N-protected amino acids and other ligands provide a foundational understanding of their coordination chemistry. jofamericanscience.orgresearchgate.netnih.gov
The general principle involves the coordination of a metal ion (such as nickel, cobalt, or zinc) to the nitrogen and/or oxygen atoms of the urea and amine groups of the ligand. mdpi.com These synthetic complexes can then be investigated for their ability to catalyze the hydrolysis of urea, providing insights into the mechanism of the native enzyme. Such studies contribute to a fundamental understanding of metalloenzyme function and can aid in the design of novel catalysts.
Interaction with Biological Molecules as Research Probes (e.g., Peptide Synthesis, Protein Modification)
The reactive primary amine of (3-Aminopropyl)urea and its derivatives makes them suitable for use as research probes for the study of biological molecules like peptides and proteins. These probes can be used to label, modify, or crosslink biomolecules for investigative purposes.
In the realm of peptide synthesis , while not a standard building block, aminopropylurea derivatives could be incorporated into peptides to introduce a specific functional group or to study the impact of a urea moiety on peptide structure and function. The synthesis of peptides containing non-natural amino acids or modifications is a well-established field, often relying on solid-phase peptide synthesis (SPPS). peptide.comnih.govsigmaaldrich.combachem.comnih.gov In this context, a protected form of a (3-aminopropyl)urea-containing amino acid could be utilized in the stepwise assembly of a peptide chain.
For protein modification , the primary amine of (3-Aminopropyl)urea allows for its covalent attachment to proteins via reactions with accessible amino acid side chains, such as the carboxyl groups of aspartic and glutamic acid (after activation) or the epsilon-amino group of lysine. This can be used to introduce a urea functionality onto a protein surface to study its effect on protein folding, stability, or interactions. Various methods for protein labeling and modification are available, and the choice of chemistry depends on the desired site of modification and the properties of the protein. nih.govnih.govthermofisher.com
Investigations into Biochemical Pathway Modulation (e.g., Inhibition of Specific Enzymes in vitro as a research tool)
Urea and its derivatives are known to interact with various enzymes, and as such, this compound and related compounds can be valuable tools for in vitro studies aimed at understanding and modulating biochemical pathways.
A key area of investigation is the inhibition of specific enzymes. For example, due to its structural similarity to urea, (3-Aminopropyl)urea could potentially act as a competitive inhibitor for urease. In vitro inhibition assays are standard procedures to determine the inhibitory potential of a compound against a specific enzyme. nih.govnih.govbioivt.comresearchgate.net By studying the kinetics of enzyme inhibition by (3-Aminopropyl)urea or its derivatives, researchers can gain insights into the enzyme's active site and mechanism of action. This information is crucial for understanding the role of the enzyme in a particular biochemical pathway and for the development of more potent and specific inhibitors for research or therapeutic purposes.
Advanced Analytical Methodologies
In the field of analytical chemistry, this compound and its derivatives have potential applications in enhancing separation and detection methods.
The presence of both a charged amine group (in its protonated form) and a polar urea group suggests that this compound could be used as an additive in capillary electrophoresis (CE) . youtube.com CE separates molecules based on their electrophoretic mobility in an electric field. ptfarm.plnih.govlibretexts.org The addition of charged or polar molecules to the background electrolyte can modify the electroosmotic flow and the interactions between the analytes and the capillary wall, thereby improving the separation of complex mixtures. A study on a pseudopeptidic cross-linker containing urea bonds demonstrated its analysis by capillary electrophoresis-mass spectrometry (CE-MS), indicating the compatibility of urea-containing compounds with this technique. nih.govnih.gov
In high-performance liquid chromatography (HPLC) , aminopropyl-functionalized stationary phases are commonly used for normal-phase and hydrophilic interaction chromatography. While not a direct application of the hydrochloride salt, the covalent attachment of (3-Aminopropyl)urea derivatives to a solid support (e.g., silica gel) could create a novel stationary phase with unique selectivity based on hydrogen bonding and ionic interactions. Such a stationary phase could be beneficial for the separation of polar and charged analytes. The derivatization of amino acids with agents like o-phthalaldehyde (B127526) for fluorescent detection in HPLC is a common practice, and the primary amine of (3-Aminopropyl)urea could potentially be derivatized in a similar manner for detection purposes. nih.gov
Development of Sensors and Biosensors for Specific Analyte Detection
The unique chemical structure of this compound and its derivatives, featuring both a primary amine and a urea group, makes them highly valuable building blocks in the design of sensors and biosensors. These functional groups provide sites for covalent immobilization onto transducer surfaces or for polymerization to form recognition elements. The urea moiety, in particular, is adept at forming multiple hydrogen bonds, a property that can be exploited for selective molecular recognition. nih.govresearchgate.net
A significant application lies in the development of biosensors for urea, a critical analyte in clinical diagnostics and environmental monitoring. unifi.itresearchgate.net One notable approach involves the creation of novel conducting copolymers. For instance, a potentiometric biosensor was developed by covalently immobilizing the enzyme urease onto a copolymer film of poly(N-3-aminopropyl pyrrole-co-pyrrole) electrochemically grown on an indium-tin-oxide (ITO) coated glass plate. researchgate.net The N-3-aminopropyl pyrrole (B145914) component, a derivative of (3-aminopropyl)urea, provides the necessary functional groups for enzyme linkage. This covalent attachment and the porous nature of the polymer film allow for high enzyme loading and enhanced operational stability. researchgate.net The sensor operates by detecting the products of the urease-catalyzed hydrolysis of urea. researchgate.netnih.gov
Another advanced strategy is the use of molecular imprinting technology to create highly selective recognition sites. A flexible and wearable electrochemical sensor for noninvasive urea monitoring in human sweat has been developed using this principle. nih.gov In this sensor, a hierarchical network of carbon nanotubes (CNTs) and gold nanotubes (Au NTs) is modified by the electropolymerization of 3,4-ethylenedioxythiophene (B145204) (EDOT) in the presence of urea, which acts as a template molecule. While not directly using this compound, this example illustrates how urea-like structures are central to creating imprinted cavities that selectively rebind the analyte, a technique where derivatives of (3-aminopropyl)urea could serve as functional monomers. nih.gov The resulting sensor demonstrates good linear response and tolerance to mechanical bending. nih.gov
The versatility of urea derivatives extends to various sensor platforms, including those based on nanomaterials like gold nanoparticles, zeolites, and graphene, which enhance sensitivity and performance. nih.gov For example, gold nanoparticles have been used to immobilize urease through a layer-by-layer technique with poly(allylamine hydrochloride), leveraging the high surface-to-volume ratio of the nanoparticles for increased enzyme loading. nih.gov These examples underscore the potential of this compound derivatives as key components in the fabrication of next-generation sensors for a range of important analytes.
Chromatographic Separation Techniques for Urea Derivatives
Chromatographic methods are essential for the analysis and purification of urea derivatives, and for utilizing urea itself as a reagent to improve separation performance. The separation of urea derivatives often requires specialized techniques due to their polarity and potential for strong interactions.
A sophisticated method for the precise quantification of urea cycle amino acids involves their derivatization followed by two-dimensional liquid chromatography (2D-LC). nih.govmdpi.com In this approach, the amino acids are first derivatized with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). The first dimension of separation is performed on a reversed-phase column, which effectively separates the NBD-derivatized urea cycle amino acids from each other. nih.govmdpi.com For the second dimension, ion-exchange columns, such as an amino column or a sulfonic acid column, are used to resolve the target compounds from other interfering substances present in complex samples like human plasma. nih.govmdpi.com This 2D-LC system demonstrates high linearity and precision, making it suitable for clinical research. nih.gov
Thin-layer chromatography (TLC) also serves as a practical method for the separation of various urea derivatives. For instance, herbicidal urea derivatives like methoxuron, chlortoluron, and methobromuron can be effectively separated on HPTLC plates coated with amino functional groups (NH2 F254s). merckmillipore.com A mobile phase consisting of chloroform (B151607) and toluene (B28343) allows for clear resolution of the compounds, which can then be quantified using a TLC/HPTLC scanner. merckmillipore.com
Furthermore, urea itself is used as a crucial additive in the mobile phase for certain chromatographic applications, particularly in ion-exchange chromatography (IEC). The presence of urea in the elution buffer can significantly improve the resolution, selectivity, and efficiency of the separation of biomolecules like proteins and polynucleotides. nih.govacs.org It acts as a denaturing agent that disrupts secondary binding forces, such as hydrogen bonds, between the analyte and the stationary phase, leading to sharper peaks and better purification. nih.govacs.org
Table 1: Chromatographic Techniques for Urea Derivatives
| Technique | Application | Stationary Phase | Mobile Phase/Eluent | Key Findings | Reference |
|---|---|---|---|---|---|
| 2D-Liquid Chromatography | Quantification of urea cycle amino acids | 1D: Reversed-phase; 2D: Amino or Sulfonic acid column | 1D: 0.02% trifluoroacetic acid in water-acetonitrile gradient | Achieved complete separation of derivatized urea cycle amino acids from complex biological samples. | nih.govmdpi.com |
| HPTLC | Separation of herbicidal urea derivatives | HPTLC NH2 F254s | Chloroform/toluene (80/20, v/v) | Effective separation and in-situ evaluation of different urea-based herbicides. | merckmillipore.com |
Electrochemical Characterization in Analytical Sensing
Electrochemical techniques are fundamental to the characterization and operation of sensors based on this compound and its derivatives. These methods allow for the sensitive detection of analytes through the measurement of electrical signals such as potential or current, which are generated by redox reactions or changes in capacitance at the electrode surface. unifi.itbohrium.com
Potentiometry is a widely used electrochemical method for urea biosensors. In a biosensor utilizing a poly(N-3-aminopropyl pyrrole-co-pyrrole) film, the potentiometric response is measured as a function of urea concentration. researchgate.net The enzyme urease, immobilized on the film, catalyzes the hydrolysis of urea into ammonia (B1221849) (NH₃) and carbon dioxide (CO₂). unifi.itresearchgate.net The resulting production of ions leads to a change in the local pH or ion concentration at the electrode surface, which is detected as a change in potential. This type of sensor has shown a linear response to urea over a wide concentration range with a rapid response time. researchgate.net
Cyclic voltammetry (CV) is another powerful technique used to study the electrochemical properties of modified electrodes and their interaction with analytes. For non-enzymatic urea sensors, such as those based on nickel cobalt oxide (NiCo₂O₄) nanoneedles, CV is used to investigate the electrocatalytic oxidation of urea. rsc.org The modified electrode exhibits a distinct oxidation peak for urea in the cyclic voltammogram, and the peak current is proportional to the urea concentration. This allows for sensitive and selective quantification. The use of bimetallic oxides can enhance conductivity and catalytic activity compared to single metal oxides. rsc.org Similarly, CV is employed to characterize graphite-TiO₂ composite electrodes for urea sensing, where the material composition is optimized to achieve the best electrochemical performance and a low detection limit. researchgate.net
Amperometry, which measures the current produced at a constant potential, is also utilized in urea sensors. An amperometric sensor using a NiS/GO/Carbon Paste Electrode has been developed for urea detection, demonstrating a linear response across a relevant concentration range. unifi.it The electrochemical characterization of these sensors often involves evaluating their performance metrics, which are determined through these electrochemical techniques.
Table 2: Electrochemical Performance of Urea Sensors
| Sensor Platform | Electrochemical Technique | Analyte | Linear Range | Limit of Detection (LOD) | Key Feature | Reference |
|---|---|---|---|---|---|---|
| Urease on poly(N-3-aminopropyl pyrrole-co-pyrrole) film | Potentiometry | Urea | 6.3 µM - 0.407 mM | Not Specified | Covalent enzyme immobilization on a conducting copolymer derivative. | researchgate.net |
| NiCo₂O₄ nanoneedle-modified GCE | Cyclic Voltammetry / Amperometry | Urea | 0.01 - 5 mM | 1.0 µM | Highly sensitive non-enzymatic detection with bimetallic oxide nanostructures. | rsc.org |
| Graphite-TiO₂ composite electrode | Cyclic Voltammetry | Urea | Not Specified | 0.006 mg/L⁻¹ (approx. 0.1 µM) | Low-cost composite material for electrochemical sensing. | researchgate.net |
Computational and Theoretical Investigations of 3 Aminopropyl Urea Hydrochloride
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
No dedicated studies employing quantum chemical calculations, such as Density Functional Theory (DFT), to specifically investigate the electronic structure and predict the reactivity of (3-Aminopropyl)urea (B13314027) hydrochloride were found in the public domain. Such studies would typically provide insights into molecular orbital energies (HOMO-LUMO gap), charge distribution, and electrostatic potential, which are fundamental to understanding the molecule's chemical behavior.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
There is no available research that has utilized molecular dynamics (MD) simulations to analyze the conformational landscape or the behavior of (3-Aminopropyl)urea hydrochloride in solution. MD simulations are powerful tools for exploring the dynamic nature of molecules, including their flexibility, preferred shapes (conformers), and interactions with solvent molecules over time.
Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, Host-Guest Complexes)
Specific modeling studies on the intermolecular interactions of this compound, such as its hydrogen bonding patterns or its potential to form host-guest complexes, are not present in the available literature. Understanding these interactions is crucial for predicting the compound's physical properties, such as its crystal structure and solubility.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
No computational studies predicting the spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) of this compound and comparing them with experimental data could be identified. This type of research is valuable for validating computational models and aiding in the interpretation of experimental spectra.
Emerging Research Frontiers and Future Perspectives
Integration with Advanced Functional Materials
The presence of a primary amine group in (3-Aminopropyl)urea (B13314027) hydrochloride offers a reactive handle for covalent integration into larger macromolecular structures. This makes it a theoretical candidate for the synthesis of advanced functional materials. For instance, it could be used as a monomer or a grafting agent in the development of functional polymers. The incorporation of the urea (B33335) moiety could impart specific properties to the resulting material, such as enhanced hydrophilicity and the ability to form strong intermolecular hydrogen bonds, potentially improving mechanical strength and thermal stability.
Future research could explore its use in creating:
Modified Hydrogels: The amine group could be used to cross-link polymer chains, while the urea group could enhance water absorption and biocompatibility.
Functionalized Surfaces: It could be grafted onto the surface of materials like silica (B1680970) or gold nanoparticles to introduce amine and urea functionalities, enabling further bioconjugation or altering surface properties.
Exploration of Novel Supramolecular Assemblies
The urea functional group is a cornerstone of supramolecular chemistry due to its ability to act as both a hydrogen bond donor and acceptor. This allows for the formation of well-defined, non-covalent structures. (3-Aminopropyl)urea hydrochloride, with its urea group, is a potential building block for novel supramolecular assemblies.
Theoretical applications in this domain include:
Self-Assembling Gels: In suitable solvents, the molecules could self-assemble through extensive hydrogen bonding to form fibrous networks, leading to the gelation of the liquid.
Crystal Engineering: The directional nature of the hydrogen bonds of the urea group could be exploited to design and construct specific crystalline architectures with desired properties.
Development of New Synthetic Paradigms for Complex Urea Derivatives
This compound can serve as a versatile starting material for the synthesis of more complex urea-containing molecules. The primary amine is a nucleophilic site that can readily react with a variety of electrophiles, allowing for the extension of the molecular framework. This opens avenues for creating libraries of novel urea derivatives for various applications, such as in medicinal chemistry or materials science. The development of efficient and selective synthetic methods to modify the amine group without disturbing the urea moiety would be a key research focus.
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The dual nature of this compound places it at the intersection of organic synthesis and materials science. Its potential to act as a molecular linker, a surface modifier, or a monomer for polymerization makes it a subject of interest for interdisciplinary research. Collaborative efforts could explore its application in creating new sensors, where the urea group could act as a receptor for specific anions, or in the development of new adhesive materials, where the hydrogen bonding capabilities could enhance binding strength.
Compound Information
| Compound Name |
| This compound |
| Silica |
| Gold |
Physicochemical Properties of (3-Aminopropyl)urea
| Property | Value |
| Molecular Formula | C₄H₁₂ClN₃O |
| Molecular Weight | 153.61 g/mol |
| IUPAC Name | (3-aminopropyl)urea;hydrochloride |
| SMILES | C(CN)CNC(=O)N.Cl |
| InChI Key | MXURTTXZWPAHAH-UHFFFAOYSA-N |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing (3-Aminopropyl)urea hydrochloride with high purity (>98%)?
- Methodological Answer : Synthesis typically involves coupling 3-aminopropylamine with urea in acidic conditions, followed by hydrochloride salt formation. Key parameters include:
- Reaction pH : Maintain acidic conditions (pH 3–4) to favor protonation of the amine group and suppress side reactions .
- Purification : Use recrystallization from ethanol/water mixtures to remove unreacted starting materials. Solubility in polar solvents (e.g., acetonitrile) aids in isolation .
- Quality Control : Confirm purity via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N content) .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H NMR (DO) should show peaks for urea NH (δ 6.8–7.2 ppm) and propyl chain protons (δ 1.6–3.1 ppm) .
- FT-IR : Confirm urea C=O stretching at ~1640 cm and NH bending at ~1550 cm .
- Mass Spectrometry : ESI-MS in positive mode should display [M+H] at m/z 134.1 (free base) and [M+Cl] for the hydrochloride .
Q. What solvent systems are optimal for dissolving this compound in biomedical applications?
- Methodological Answer : The compound is hygroscopic and soluble in:
- Aqueous Buffers : Phosphate-buffered saline (PBS, pH 7.4) for biological assays .
- Polar Organic Solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for polymer conjugation reactions. Note: DMSO may require inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How do reaction conditions influence the hydrolytic stability of this compound in aqueous media?
- Methodological Answer : Stability depends on:
- pH : Degrades rapidly above pH 8 due to urea hydrolysis. Use buffered solutions (pH 4–6) for long-term storage .
- Temperature : Accelerated degradation occurs at >40°C. Lyophilization improves shelf life .
- Additives : Include 1–5% trehalose or sucrose to stabilize the hydrochloride salt in solution .
Q. What strategies mitigate side reactions when functionalizing this compound with acrylate groups?
- Methodological Answer : To avoid Michael addition or polymerization:
- Temperature Control : Perform reactions at 0–4°C to slow radical initiation .
- Inhibitors : Add 100–200 ppm hydroquinone or 4-methoxyphenol (MEHQ) to acrylation mixtures .
- Stoichiometry : Use a 1.2:1 molar ratio of acryloyl chloride to amine to ensure complete functionalization .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from:
- Purity Variability : Validate compound purity via orthogonal methods (e.g., HPLC + Karl Fischer titration) before biological testing .
- Assay Conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) to reduce interference from amine-rich components .
- Structural Confirmation : Use X-ray crystallography or 2D NMR (COSY, HSQC) to verify derivative structures .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
